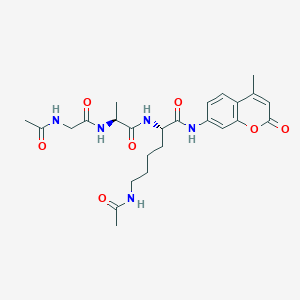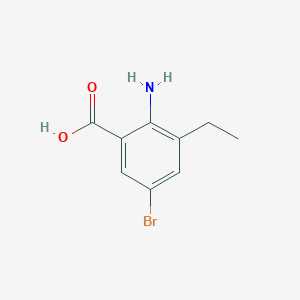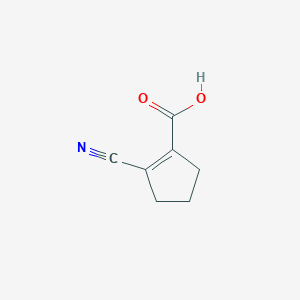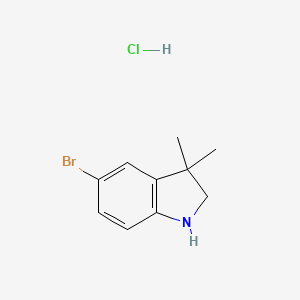![molecular formula C14H26N2O2 B1292871 Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate CAS No. 1158750-00-5](/img/structure/B1292871.png)
Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate
Overview
Description
Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate (TBUDC) is an organic compound that is used in a variety of scientific applications. It is a versatile compound that can be used for a variety of purposes, including synthesis, research and development, and laboratory experiments. TBUDC is a relatively new compound, having been first synthesized in the late 1990s. It has since been used in a variety of scientific applications, including synthesis, research and development, and laboratory experiments.
Scientific Research Applications
Biological Activity and Synthesis
Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate and its derivatives, such as those ring-fused with arenes and heteroarenes and/or containing a carbonyl group, show potential in treating a range of disorders. These include obesity, pain, immune system disorders, cell signaling, cardiovascular issues, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Synthesis Techniques
Efficient syntheses of enantiomers of a related spirodiamine diester from aspartic acid have been described, highlighting the versatility of these compounds in chemical synthesis (Almond-Thynne et al., 2018).
Novel Spiro Structures for Drug Discovery
Inspired by bioactive natural products, novel spiro scaffolds, including 1,9-diazaspiro[5.5]undecane, have been designed for drug discovery. These scaffolds are ready-to-use and can be easily prepared for lead generation in pharmaceutical research (Jenkins et al., 2009).
Divergent Synthesis Applications
A divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones has been established, showing the compound's adaptability in creating a variety of chemically diverse structures (Yang, Xiao-fa, Padilla, & Rotstein, 2008).
Solid-Phase Synthesis
The compound's derivatives have been utilized in microwave-assisted solid-phase synthesis, demonstrating its usefulness in efficient and streamlined chemical synthesis processes (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Antagonistic Properties
Certain derivatives of 3,9-diazaspiro[5.5]undecane have shown potential as CCR8 antagonists, which could be useful in treating chemokine-mediated diseases, especially respiratory diseases (Norman, 2007).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(16)7-9-15-10-8-14/h15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKNQHIQQLZTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649118 | |
| Record name | tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158750-00-5 | |
| Record name | tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)









![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)

